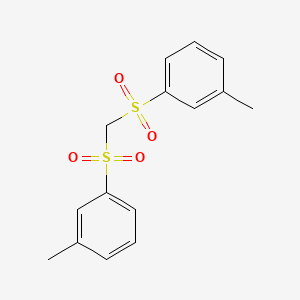
1,1'-(Methanediyldisulfonyl)bis(3-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) is a chemical compound with the molecular formula C15H16O4S2. It is also known by its other name, Bis(p-toluenesulfonyl)methane. This compound is characterized by the presence of two sulfonyl groups attached to a central methylene bridge, which in turn is connected to two 3-methylbenzene rings. It is a white crystalline solid with a relatively high melting point and is used in various chemical applications.
Métodos De Preparación
The synthesis of 1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) can be achieved through several routes:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of p-toluenesulfonyl chloride with formaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with formaldehyde to yield the desired product .
- Another method involves the use of methyl lithium as a reagent to react with p-toluenesulfonyl chloride, resulting in the formation of the compound with a yield of approximately 48% .
-
Industrial Production Methods
- Industrially, the compound can be produced by the sulfonation of toluene followed by the reaction with formaldehyde under controlled conditions. This method ensures a higher yield and purity of the final product.
Análisis De Reacciones Químicas
1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
-
Major Products
- The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with proteins and other biomolecules is a key factor in its biological activity .
Comparación Con Compuestos Similares
1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) can be compared with other similar compounds, such as:
Bis(p-toluenesulfonyl)methane: Similar in structure but with different substituents on the benzene rings.
1,1’-(1,2-Ethanediyldisulfonyl)bis(4-methylbenzene): Contains an ethanediyl bridge instead of a methanediyl bridge, leading to different chemical properties.
1,1’-(1,1-Ethenediyldisulfonyl)bis(4-methylbenzene): Features an ethenediyl bridge, which affects its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of 1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene), making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
2394-00-5 |
|---|---|
Fórmula molecular |
C15H16O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-methyl-3-[(3-methylphenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C15H16O4S2/c1-12-5-3-7-14(9-12)20(16,17)11-21(18,19)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
IVCKPVXMLYBDOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






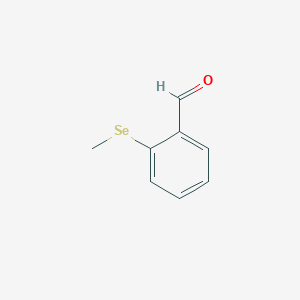
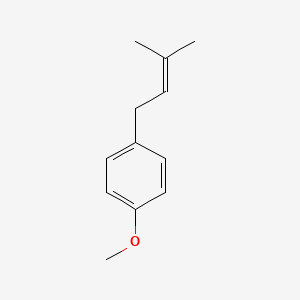
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
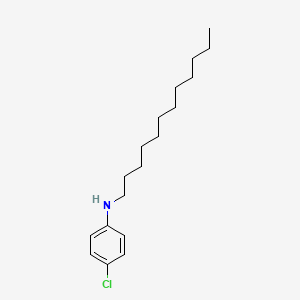
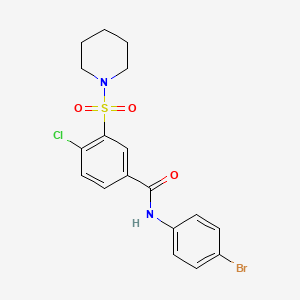

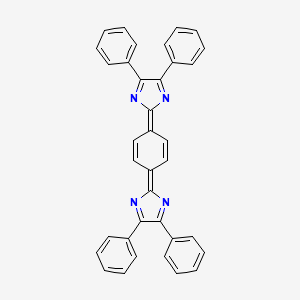
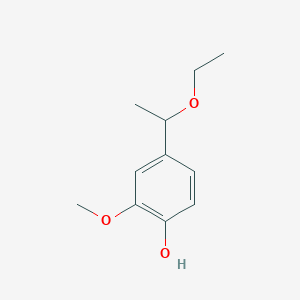
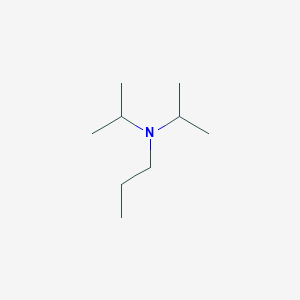
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
